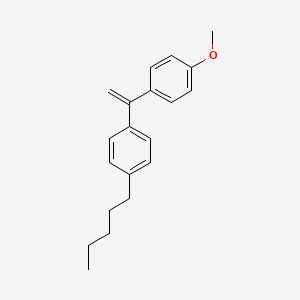
p-(1-(p-Pentylphenyl)vinyl)anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(1-(p-Pentylphenyl)vinyl)anisole: is an organic compound with the molecular formula C20H24O . It is also known by other names such as 1-Methoxy-4-[1-(4-pentylphenyl)ethenyl]benzene . This compound is characterized by its unique structure, which includes a methoxy group and a pentyl-substituted phenyl group attached to a vinyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-(1-(p-Pentylphenyl)vinyl)anisole typically involves the reaction of 4-pentylbenzaldehyde with anisole in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol . The product is then purified using techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: p-(1-(p-Pentylphenyl)vinyl)anisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like or can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: p-(1-(p-Pentylphenyl)vinyl)anisole is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of aromatic compounds with biological macromolecules. It is also used in the development of fluorescent probes for imaging applications .
Medicine: Its unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of coatings and adhesives .
Mecanismo De Acción
The mechanism of action of p-(1-(p-Pentylphenyl)vinyl)anisole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. The vinyl group and the aromatic ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
- 1-Methoxy-4-[1-(4-methylphenyl)ethenyl]benzene
- 1-Methoxy-4-[1-(4-ethylphenyl)ethenyl]benzene
- 1-Methoxy-4-[1-(4-propylphenyl)ethenyl]benzene
Comparison: Compared to its similar compounds, p-(1-(p-Pentylphenyl)vinyl)anisole is unique due to the presence of the pentyl group, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
51555-08-9 |
|---|---|
Fórmula molecular |
C20H24O |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
1-methoxy-4-[1-(4-pentylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C20H24O/c1-4-5-6-7-17-8-10-18(11-9-17)16(2)19-12-14-20(21-3)15-13-19/h8-15H,2,4-7H2,1,3H3 |
Clave InChI |
DFONJTXPBZHBAE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


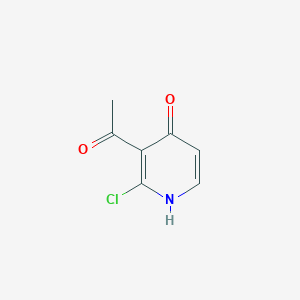
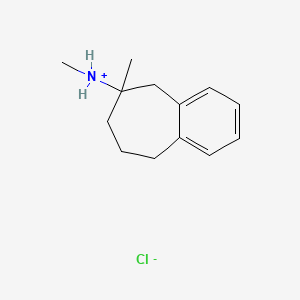
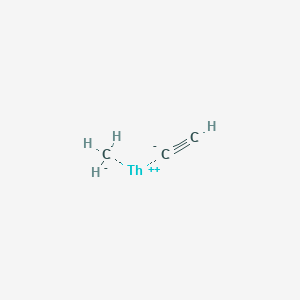
![4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde](/img/structure/B13765903.png)
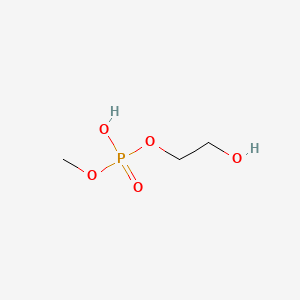

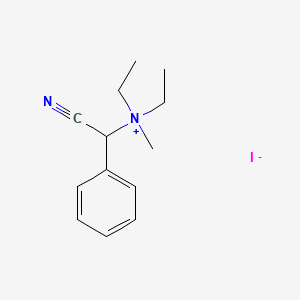

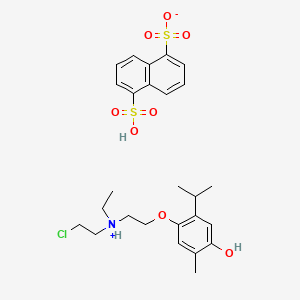
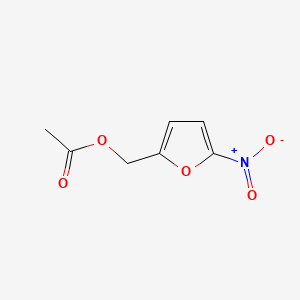
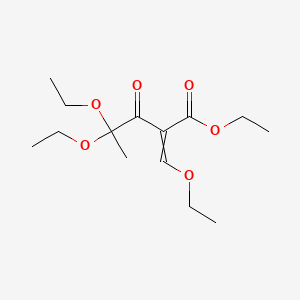
![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)
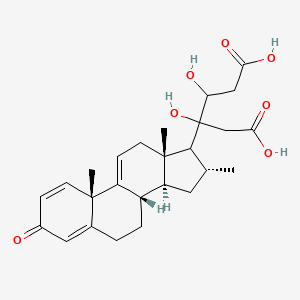
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13765979.png)
